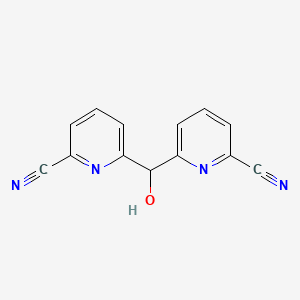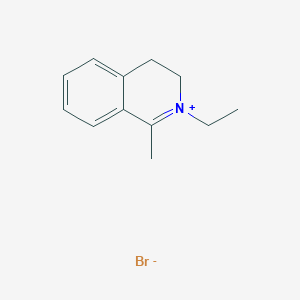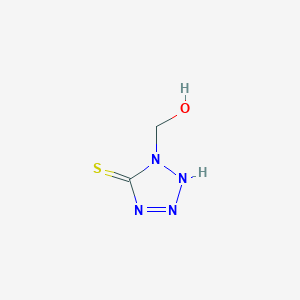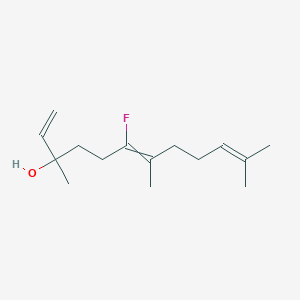
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol is a fluorinated derivative of nerolidol, a naturally occurring sesquiterpene alcohol. This compound is characterized by its molecular formula C15H25FO and a molecular weight of approximately 240.36 g/mol. It is known for its unique structural features, including a fluorine atom at the 6th position and three methyl groups at the 3rd, 7th, and 11th positions of the dodecatrienol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol typically involves the fluorination of nerolidol or its derivatives. One common method is the electrophilic fluorination of nerolidol using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-one.
Reduction: Formation of 6-fluoro-3,7,11-trimethyldodecane-1-ol.
Substitution: Formation of 6-amino-3,7,11-trimethyldodeca-1,6,10-trien-3-ol or 6-thio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol.
Applications De Recherche Scientifique
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. It may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nerolidol: The non-fluorinated parent compound with similar structural features but lacking the fluorine atom.
Farnesol: A related sesquiterpene alcohol with a similar backbone but different functional groups.
Geraniol: Another related compound with a similar structure but different substitution patterns.
Uniqueness
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
116058-31-2 |
|---|---|
Formule moléculaire |
C15H25FO |
Poids moléculaire |
240.36 g/mol |
Nom IUPAC |
6-fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H25FO/c1-6-15(5,17)11-10-14(16)13(4)9-7-8-12(2)3/h6,8,17H,1,7,9-11H2,2-5H3 |
Clé InChI |
BMOUSABVEZFYAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=C(CCC(C)(C=C)O)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


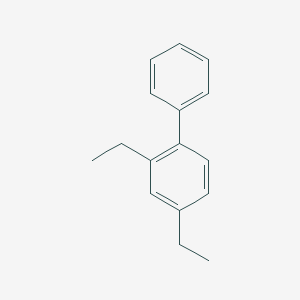
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)

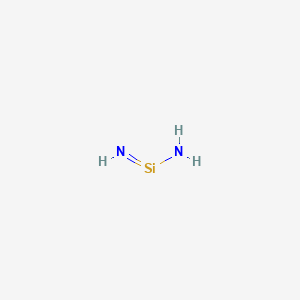
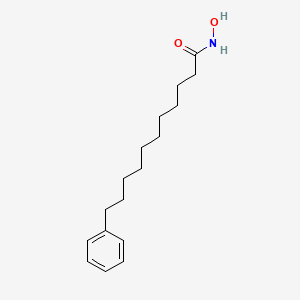
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)

